![molecular formula C17H16F2N2O B13923768 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole](/img/structure/B13923768.png)
1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole is a synthetic compound belonging to the imidazole family. Imidazoles are five-membered heterocyclic compounds containing two nitrogen atoms at non-adjacent positions. This particular compound is characterized by the presence of a benzyl group, difluoro(phenoxy)methyl group, and a partially saturated imidazole ring. Imidazoles are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and other industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, followed by proto-demetallation, tautomerization, and dehydrative cyclization . Another approach involves the regioselective 1,3-dipolar cycloaddition of 2H-azirines with nitrones in the presence of trifluoroacetic acid as a catalyst .
Industrial Production Methods: Industrial production of this compound may utilize large-scale organic synthesis techniques, including the use of continuous flow reactors to optimize reaction conditions and improve yield. The Suzuki–Miyaura coupling reaction is also a potential method for forming carbon-carbon bonds in the synthesis of this compound .
Analyse Chemischer Reaktionen
Types of Reactions: 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imidazole N-oxides.
Reduction: Reduction reactions can convert the imidazole ring to a more saturated form.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl and phenoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products:
Oxidation: Imidazole N-oxides.
Reduction: Saturated imidazole derivatives.
Substitution: Substituted benzyl and phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and affecting cellular processes. The difluoro(phenoxy)methyl group enhances its binding affinity and specificity for certain targets, making it a potent bioactive molecule .
Vergleich Mit ähnlichen Verbindungen
- 1-Benzyl-2-[fluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
- 1-Benzyl-2-[chloro(phenoxy)methyl]-4,5-dihydro-1H-imidazole
- 1-Benzyl-2-[bromo(phenoxy)methyl]-4,5-dihydro-1H-imidazole
Comparison: 1-Benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydro-1H-imidazole is unique due to the presence of two fluorine atoms in the phenoxy group, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets compared to its chloro, bromo, and fluoro analogs .
Eigenschaften
Molekularformel |
C17H16F2N2O |
|---|---|
Molekulargewicht |
302.32 g/mol |
IUPAC-Name |
1-benzyl-2-[difluoro(phenoxy)methyl]-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H16F2N2O/c18-17(19,22-15-9-5-2-6-10-15)16-20-11-12-21(16)13-14-7-3-1-4-8-14/h1-10H,11-13H2 |
InChI-Schlüssel |
QUNIAOKEWGGYNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=N1)C(OC2=CC=CC=C2)(F)F)CC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-Butyl (6-chloro-4-iodobenzo[d]thiazol-2-yl)carbamate](/img/structure/B13923690.png)
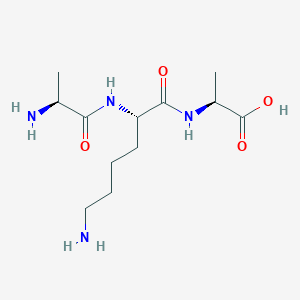
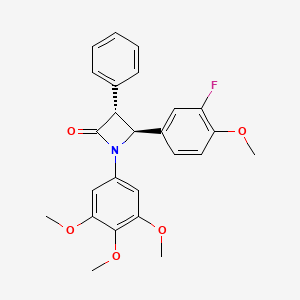
![2,7-Diazaspiro[4.5]decane-7-carboxylic acid, 2-ethyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13923707.png)

![4-Amino-2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B13923716.png)


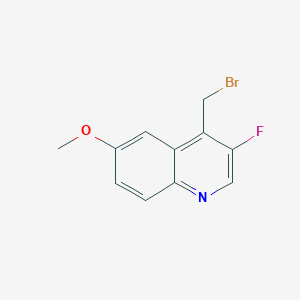
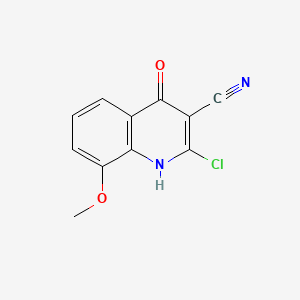
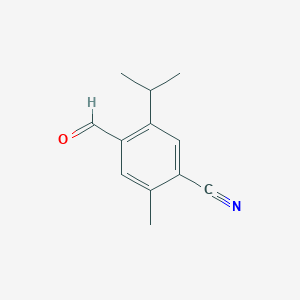
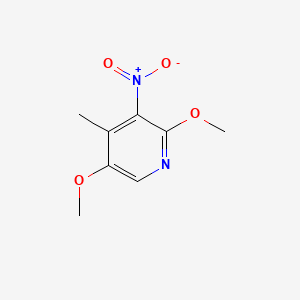
![3-(6-(4-Methoxyphenyl)pyrazolo[1,5-a]pyrimidin-3-yl)quinoline](/img/structure/B13923773.png)

